REACTION_CXSMILES
|
[CH2:1]([O:3][C:4]1[CH:28]=[CH:27][CH:26]=[CH:25][C:5]=1[O:6][CH2:7][CH2:8][NH:9][CH:10]([CH3:24])[CH2:11][C:12]1[CH:13]=[CH:14][C:15]([O:22][CH3:23])=[C:16]([S:18]([NH2:21])(=[O:20])=[O:19])[CH:17]=1)[CH3:2].C(OC1C=CC=CC=1OCCBr)C.[ClH:42].C(O)C>C(O)C>[ClH:42].[CH2:1]([O:3][C:4]1[CH:28]=[CH:27][CH:26]=[CH:25][C:5]=1[O:6][CH2:7][CH2:8][NH:9][CH:10]([CH3:24])[CH2:11][C:12]1[CH:13]=[CH:14][C:15]([O:22][CH3:23])=[C:16]([S:18]([NH2:21])(=[O:19])=[O:20])[CH:17]=1)[CH3:2] |f:2.3|
|
Name
|
HCl ethanol
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl.C(C)O
|
Name
|
|
Quantity
|
2.4 g
|
Type
|
reactant
|
Smiles
|
C(C)OC1=C(OCCNC(CC=2C=CC(=C(C2)S(=O)(=O)N)OC)C)C=CC=C1
|
Name
|
(-)5[(2-amino-2-methyl)ethyl]-2-methoxybenzenesulfonamide
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
1.2 g
|
Type
|
reactant
|
Smiles
|
C(C)OC1=C(OCCBr)C=CC=C1
|
Name
|
|
Quantity
|
120 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
the mixture was refluxed for 16 hours
|
Duration
|
16 h
|
Type
|
TEMPERATURE
|
Details
|
under heating
|
Type
|
DISTILLATION
|
Details
|
The solvent was distilled away
|
Type
|
ADDITION
|
Details
|
by the addition of 10% sodium hydroxide
|
Type
|
CUSTOM
|
Details
|
the oily material precipitated
|
Type
|
EXTRACTION
|
Details
|
was extracted with ethyl acetate
|
Type
|
WASH
|
Details
|
The extract solution was washed with a saturated aqueous sodium chloride
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous magnesium sulfate
|
Type
|
DISTILLATION
|
Details
|
The solvent was distilled away
|
Type
|
WASH
|
Details
|
The product was eluted with CHCl3 -methanol (9:5)
|
Type
|
CUSTOM
|
Details
|
to provide 1.5 g of the crude crystals of (R) (-)-5-[2-[[2-(o-ethoxyphenoxy)ethyl]amino]-2-methylethyl]-2-methoxybenzenesulfonamide, which
|
Name
|
|
Type
|
product
|
Smiles
|
Cl
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)OC1=C(OCCNC(CC=2C=CC(=C(C2)S(=O)(=O)N)OC)C)C=CC=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[CH2:1]([O:3][C:4]1[CH:28]=[CH:27][CH:26]=[CH:25][C:5]=1[O:6][CH2:7][CH2:8][NH:9][CH:10]([CH3:24])[CH2:11][C:12]1[CH:13]=[CH:14][C:15]([O:22][CH3:23])=[C:16]([S:18]([NH2:21])(=[O:20])=[O:19])[CH:17]=1)[CH3:2].C(OC1C=CC=CC=1OCCBr)C.[ClH:42].C(O)C>C(O)C>[ClH:42].[CH2:1]([O:3][C:4]1[CH:28]=[CH:27][CH:26]=[CH:25][C:5]=1[O:6][CH2:7][CH2:8][NH:9][CH:10]([CH3:24])[CH2:11][C:12]1[CH:13]=[CH:14][C:15]([O:22][CH3:23])=[C:16]([S:18]([NH2:21])(=[O:19])=[O:20])[CH:17]=1)[CH3:2] |f:2.3|
|
Name
|
HCl ethanol
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl.C(C)O
|
Name
|
|
Quantity
|
2.4 g
|
Type
|
reactant
|
Smiles
|
C(C)OC1=C(OCCNC(CC=2C=CC(=C(C2)S(=O)(=O)N)OC)C)C=CC=C1
|
Name
|
(-)5[(2-amino-2-methyl)ethyl]-2-methoxybenzenesulfonamide
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
1.2 g
|
Type
|
reactant
|
Smiles
|
C(C)OC1=C(OCCBr)C=CC=C1
|
Name
|
|
Quantity
|
120 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
the mixture was refluxed for 16 hours
|
Duration
|
16 h
|
Type
|
TEMPERATURE
|
Details
|
under heating
|
Type
|
DISTILLATION
|
Details
|
The solvent was distilled away
|
Type
|
ADDITION
|
Details
|
by the addition of 10% sodium hydroxide
|
Type
|
CUSTOM
|
Details
|
the oily material precipitated
|
Type
|
EXTRACTION
|
Details
|
was extracted with ethyl acetate
|
Type
|
WASH
|
Details
|
The extract solution was washed with a saturated aqueous sodium chloride
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous magnesium sulfate
|
Type
|
DISTILLATION
|
Details
|
The solvent was distilled away
|
Type
|
WASH
|
Details
|
The product was eluted with CHCl3 -methanol (9:5)
|
Type
|
CUSTOM
|
Details
|
to provide 1.5 g of the crude crystals of (R) (-)-5-[2-[[2-(o-ethoxyphenoxy)ethyl]amino]-2-methylethyl]-2-methoxybenzenesulfonamide, which
|
Name
|
|
Type
|
product
|
Smiles
|
Cl
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)OC1=C(OCCNC(CC=2C=CC(=C(C2)S(=O)(=O)N)OC)C)C=CC=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[CH2:1]([O:3][C:4]1[CH:28]=[CH:27][CH:26]=[CH:25][C:5]=1[O:6][CH2:7][CH2:8][NH:9][CH:10]([CH3:24])[CH2:11][C:12]1[CH:13]=[CH:14][C:15]([O:22][CH3:23])=[C:16]([S:18]([NH2:21])(=[O:20])=[O:19])[CH:17]=1)[CH3:2].C(OC1C=CC=CC=1OCCBr)C.[ClH:42].C(O)C>C(O)C>[ClH:42].[CH2:1]([O:3][C:4]1[CH:28]=[CH:27][CH:26]=[CH:25][C:5]=1[O:6][CH2:7][CH2:8][NH:9][CH:10]([CH3:24])[CH2:11][C:12]1[CH:13]=[CH:14][C:15]([O:22][CH3:23])=[C:16]([S:18]([NH2:21])(=[O:19])=[O:20])[CH:17]=1)[CH3:2] |f:2.3|
|
Name
|
HCl ethanol
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl.C(C)O
|
Name
|
|
Quantity
|
2.4 g
|
Type
|
reactant
|
Smiles
|
C(C)OC1=C(OCCNC(CC=2C=CC(=C(C2)S(=O)(=O)N)OC)C)C=CC=C1
|
Name
|
(-)5[(2-amino-2-methyl)ethyl]-2-methoxybenzenesulfonamide
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
1.2 g
|
Type
|
reactant
|
Smiles
|
C(C)OC1=C(OCCBr)C=CC=C1
|
Name
|
|
Quantity
|
120 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
the mixture was refluxed for 16 hours
|
Duration
|
16 h
|
Type
|
TEMPERATURE
|
Details
|
under heating
|
Type
|
DISTILLATION
|
Details
|
The solvent was distilled away
|
Type
|
ADDITION
|
Details
|
by the addition of 10% sodium hydroxide
|
Type
|
CUSTOM
|
Details
|
the oily material precipitated
|
Type
|
EXTRACTION
|
Details
|
was extracted with ethyl acetate
|
Type
|
WASH
|
Details
|
The extract solution was washed with a saturated aqueous sodium chloride
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous magnesium sulfate
|
Type
|
DISTILLATION
|
Details
|
The solvent was distilled away
|
Type
|
WASH
|
Details
|
The product was eluted with CHCl3 -methanol (9:5)
|
Type
|
CUSTOM
|
Details
|
to provide 1.5 g of the crude crystals of (R) (-)-5-[2-[[2-(o-ethoxyphenoxy)ethyl]amino]-2-methylethyl]-2-methoxybenzenesulfonamide, which
|
Name
|
|
Type
|
product
|
Smiles
|
Cl
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)OC1=C(OCCNC(CC=2C=CC(=C(C2)S(=O)(=O)N)OC)C)C=CC=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |